molecular formula C16H15Cl2NO4S B2388143 2,3-dichloro-4-(ethylsulfonyl)-N-(2-methoxyphenyl)benzenecarboxamide CAS No. 477867-70-2

2,3-dichloro-4-(ethylsulfonyl)-N-(2-methoxyphenyl)benzenecarboxamide

Cat. No. B2388143
CAS RN: 477867-70-2
M. Wt: 388.26
InChI Key: VZJHWHBJKHKLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-4-(ethylsulfonyl)-N-(2-methoxyphenyl)benzenecarboxamide, or 2,3-DC-4-ES-N-2-MPB, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 437.5 g/mol and a melting point of approximately 140-142 °C. The compound is soluble in water and is used as a reagent in organic synthesis. It is also used in the production of a variety of pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

2,3-DC-4-ES-N-2-MPB acts as an organic reagent in the synthesis of various compounds. It is used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of various organic catalysts and in the development of new drug delivery systems.
Biochemical and Physiological Effects
2,3-DC-4-ES-N-2-MPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to possess anti-inflammatory and anti-tumor properties. In addition, it has been shown to have antioxidant and anti-allergic activities.

Advantages and Limitations for Lab Experiments

2,3-DC-4-ES-N-2-MPB is a useful reagent for laboratory experiments, as it is easy to synthesize and can be used to synthesize a wide range of compounds. However, it is important to note that it is highly toxic and can cause skin and eye irritation if not handled properly. In addition, the compound is not very soluble in water, making it more difficult to work with in aqueous solutions.

Future Directions

The potential applications of 2,3-DC-4-ES-N-2-MPB are vast. Further research could be conducted to explore its potential as a drug delivery system or as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, further research could be conducted to explore its potential as an inhibitor of certain bacteria, fungi, and viruses. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-allergic agent. Finally, further research could be conducted to explore its potential as an anti-inflammatory and anti-tumor agent.

Synthesis Methods

2,3-DC-4-ES-N-2-MPB can be synthesized through a multi-step reaction involving the condensation of 2-methoxy-4-chlorobenzaldehyde and 2-chloro-4-ethylsulfonylbenzoic acid. The reaction is carried out in an aqueous solution of sodium hydroxide and the resulting product is then purified by recrystallization.

Scientific Research Applications

2,3-DC-4-ES-N-2-MPB is widely used in scientific research, particularly in the fields of biochemistry and medicinal chemistry. It is used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, it is used as a starting material in the synthesis of various drugs, such as antimalarials, antifungals, and anti-inflammatory agents. It is also used in the synthesis of various organic catalysts and in the development of new drug delivery systems.

properties

IUPAC Name

2,3-dichloro-4-ethylsulfonyl-N-(2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c1-3-24(21,22)13-9-8-10(14(17)15(13)18)16(20)19-11-6-4-5-7-12(11)23-2/h4-9H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJHWHBJKHKLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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